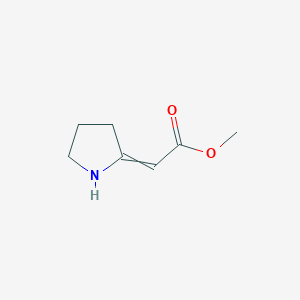
Methyl 2-pyrrolidin-2-ylideneacetate
Übersicht
Beschreibung
“Methyl 2-pyrrolidin-2-ylideneacetate” is a chemical compound that is used for pharmaceutical testing . It is also known as "Methyl 2-(pyrrolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “Methyl 2-pyrrolidin-2-ylideneacetate”, involves the use of different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-pyrrolidin-2-ylideneacetate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Penetration Enhancers
- Scientific Field : Dermatology and Pharmacology .
- Application Summary : Pyrrolidones, including N-methyl-2-pyrrolidone (NMP), are used as penetration enhancers in the percutaneous absorption of drugs . They affect the intercellular lipid bilayers in the stratum corneum, promoting drug partition into the skin .
- Methods of Application : Pyrrolidones penetrate the stratum corneum in amounts that alter its solubilizing ability . NMP is also known to form hydrogen bonds with basic drugs and cotransport the penetrant across the skin .
- Results or Outcomes : The use of pyrrolidones as penetration enhancers has shown synergistic enhancements in the percutaneous absorption of drugs .
Biological Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrolone and pyrrolidinone derivatives have been found to exhibit diverse biological activities, making them promising scaffolds for designing powerful bioactive agents .
- Methods of Application : Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
- Results or Outcomes : These derivatives have been found to have various significant biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-HCV activity .
Safety And Hazards
Zukünftige Richtungen
“Methyl 2-pyrrolidin-2-ylideneacetate” holds immense potential for scientific research. It exhibits diverse properties, making it invaluable in various fields like pharmaceuticals, organic synthesis, and material science. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
methyl 2-pyrrolidin-2-ylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740113 | |
| Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyrrolidin-2-ylideneacetate | |
CAS RN |
36625-47-5 | |
| Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

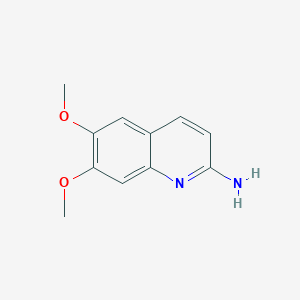
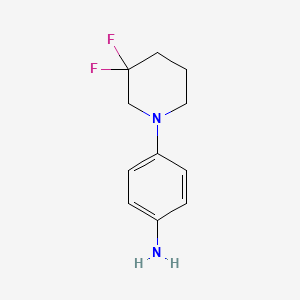
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)
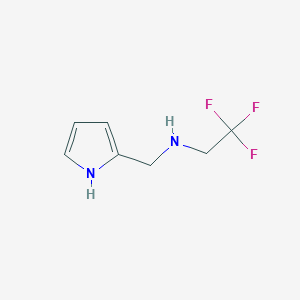

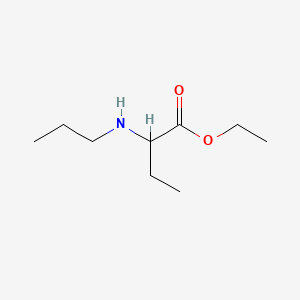
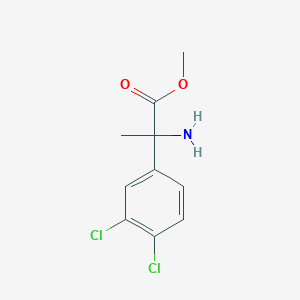
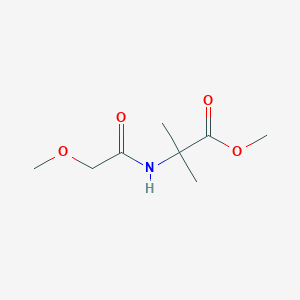
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
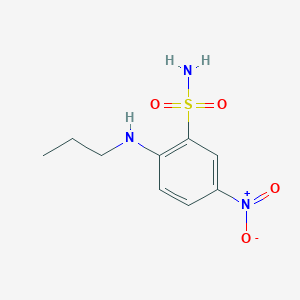
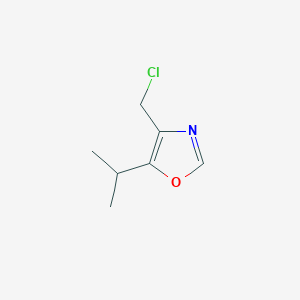
![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)
![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)